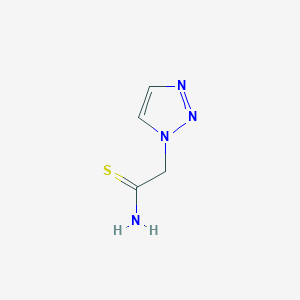

2-(1H-1,2,3-triazol-1-yl)ethanethioamide

Description

The Role of Heterocyclic Chemistry in Contemporary Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of modern drug development and medicinal chemistry. rroij.com Their structural diversity is immense, ranging from simple five-membered rings to complex multi-ring systems. rroij.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties that influence reactivity, solubility, and, crucially, interactions with biological targets. rroij.com

More than 85% of all biologically active chemical compounds contain a heterocyclic ring, a statistic that underscores their central role in drug design. nih.gov These scaffolds are not merely passive frameworks; they are instrumental in modifying a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov By fine-tuning these properties, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, enhancing efficacy and safety. nih.govrsc.org The continuous development of new synthetic methodologies allows chemists to rapidly access a wide variety of functionalized heterocycles, further expanding the available "drug-like" chemical space. nih.govrsc.org

Overview of 1,2,3-Triazole Chemistry in Organic Synthesis and Beyond

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. wikipedia.org Its prominence in contemporary chemistry has surged with the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. irjrr.comiosrjournals.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from a wide range of azides and terminal alkynes. nih.govresearchgate.net

The resulting triazole ring is exceptionally stable, showing resistance to hydrolysis, oxidation, and reduction. Beyond its stability, the 1,2,3-triazole moiety is a valuable pharmacophore due to its ability to engage in hydrogen bonding and dipole-dipole interactions, which can enhance binding to biological targets. irjrr.com Consequently, the 1,2,3-triazole core is found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-HIV, and antimalarial properties. irjrr.comnih.gov Its applications extend beyond medicine into materials science and supramolecular chemistry, where it serves as a reliable linking unit. irjrr.com

Table 1: Synthetic Approaches to 1,2,3-Triazole Derivatives

| Method | Description | Key Features | Selectivity |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Thermal reaction between an azide (B81097) and an alkyne. nih.gov | The foundational method for triazole synthesis. | Often produces a mixture of 1,4- and 1,5-disubstituted isomers. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction using a copper(I) catalyst. iosrjournals.orgnih.gov | High yields, mild reaction conditions, wide substrate scope. | Highly regioselective for 1,4-disubstituted isomers. nih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Utilizes a ruthenium catalyst for the cycloaddition. researchgate.net | Complements CuAAC by providing access to the other regioisomer. | Highly regioselective for 1,5-disubstituted isomers. wikipedia.org |

| Metal-Free Synthesis | Various methods that avoid metal catalysts, sometimes using organocatalysts or strain-promoted reactions. researchgate.netnih.gov | Avoids potential metal contamination, useful in biological systems. | Varies depending on the specific method. |

The Thioamide Functionality in Chemical Scaffolds

The thioamide group (–C(=S)N<–) is an intriguing functional group that serves as a bioisostere of the more common amide bond (–C(=O)N<–). tandfonline.comnih.gov While they share a similar planar geometry, the substitution of sulfur for oxygen introduces several distinct and significant properties. nih.govtandfonline.com The carbon-sulfur double bond is longer and the sulfur atom is larger and more lipophilic than oxygen, which can improve properties like cell membrane permeability. tandfonline.com Thioamides are also better hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov

In medicinal chemistry, this isosteric replacement can lead to enhanced biological activity, improved metabolic stability, and increased resistance to proteolytic degradation. tandfonline.comtandfonline.com Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. tandfonline.comtandfonline.com Furthermore, thioamides can act as slow-releasing donors of hydrogen sulfide (B99878) (H₂S), a gasotransmitter with cytoprotective and anti-inflammatory properties, offering a novel mechanism for developing safer therapeutic agents. tandfonline.com

Table 2: Comparison of Amide and Thioamide Properties

| Property | Amide (–C(=O)N<–) | Thioamide (–C(=S)N<–) | Reference |

|---|---|---|---|

| Bond Length (C=X) | C=O is ~1.23 Å | C=S is ~1.71 Å | tandfonline.com |

| Van der Waals Radius (X) | Oxygen is 1.40 Å | Sulfur is 1.85 Å | tandfonline.com |

| Hydrogen Bonding | Strong H-bond acceptor, weaker H-bond donor | Weaker H-bond acceptor, stronger H-bond donor | nih.gov |

| Lipophilicity | Lower | Higher (due to sulfur) | tandfonline.com |

| Proteolytic Stability | Susceptible to cleavage by proteases | Generally more resistant to proteolysis | nih.govtandfonline.com |

Rationale for Academic Investigation of the 2-(1H-1,2,3-triazol-1-yl)ethanethioamide Scaffold

The rationale for investigating the this compound scaffold is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new hybrid molecule with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action.

In this specific scaffold, the 1,2,3-triazole ring provides a stable, synthetically accessible, and biologically proven core. It acts as a robust anchor that can be readily functionalized. The ethanethioamide side chain introduces the unique physicochemical properties of the thioamide group. This combination is hypothesized to:

Create Novel Structures: Generate a new class of compounds for screening against various biological targets.

Modulate Physicochemical Properties: The thioamide can enhance lipophilicity and membrane permeability compared to an analogous amide.

Enhance Biological Interactions: The distinct hydrogen bonding and steric profile of the thioamide may lead to different or stronger interactions with target proteins or enzymes. tandfonline.com

Improve Metabolic Stability: The thioamide linkage can confer resistance to enzymatic hydrolysis, potentially increasing the compound's biological half-life. tandfonline.com

The synthesis of this scaffold would typically involve the formation of the triazole ring via a click reaction, followed by the introduction of the thioamide group. evitachem.commdpi.com

Scope and Objectives of Research on Triazole-Thioamide Derivatives

Research focused on this compound and its derivatives encompasses several key objectives aimed at exploring its full potential in chemistry and biology.

The primary scope of such research includes:

Synthetic Methodology Development: To establish efficient and versatile synthetic routes for a library of derivatives, allowing for systematic modification of both the triazole ring and the thioamide portion of the molecule.

Structural Characterization: To unambiguously confirm the structures of newly synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: To evaluate the synthesized compounds for a wide range of biological activities. Given the known properties of triazoles and thioamides, potential screening targets could include cancer cell lines, pathogenic microbes (bacteria and fungi), viruses, and specific enzymes. irjrr.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: To correlate the structural modifications of the derivatives with their observed biological activity. This is crucial for identifying the key molecular features responsible for potency and selectivity, which guides the design of next-generation compounds. nih.gov

The ultimate objective is to identify novel triazole-thioamide derivatives that can serve as lead compounds for the development of new therapeutic agents or as chemical probes to investigate biological processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-4(9)3-8-2-1-6-7-8/h1-2H,3H2,(H2,5,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOFIZBQJYVXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl Ethanethioamide and Analogous Structures

Classical and Conventional Routes to Triazole-Thioamide Formation

Classical methods for the synthesis of 1,2,3-triazoles primarily rely on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. researchgate.netrsc.org This thermal cycloaddition often requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers, which necessitates purification. rsc.org

For the specific synthesis of 2-(1H-1,2,3-triazol-1-yl)ethanethioamide, a classical approach would likely involve a multi-step sequence. A plausible route begins with the synthesis of a precursor molecule, such as 2-(1H-1,2,3-triazol-1-yl)acetonitrile or 2-(1H-1,2,3-triazol-1-yl)acetamide. The triazole ring in these precursors can be formed via the Huisgen cycloaddition.

Once the triazole-containing precursor is obtained, classical methods can be employed to introduce the thioamide functionality.

From Nitriles: The conversion of a nitrile, such as 2-(1H-1,2,3-triazol-1-yl)acetonitrile, to the corresponding primary thioamide is a well-established transformation. This can be achieved by reacting the nitrile with a source of hydrogen sulfide (B99878), such as gaseous H₂S, an alkali-metal hydrogen sulfide, or ammonium (B1175870) sulfide. thieme-connect.comthieme-connect.comgoogle.com These reactions are typically carried out in a suitable solvent like methanol (B129727) or ethanol, sometimes under pressure. thieme-connect.comthieme-connect.com

From Amides: Alternatively, the thioamide can be prepared from the corresponding amide, 2-(1H-1,2,3-triazol-1-yl)acetamide. This transformation, known as thionation, is commonly accomplished using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgmdpi.com These reactions often require refluxing in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). mdpi.com

These classical methods, while effective, often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.

"Click Chemistry" Approaches to 1,2,3-Triazole Ring Formation

The advent of "click chemistry" has revolutionized the synthesis of 1,2,3-triazoles, offering high yields, regioselectivity, and mild reaction conditions. orientjchem.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-Thioamide Linkages

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry for 1,2,3-triazole synthesis. nih.govmdpi.com This reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. beilstein-journals.org

In the context of synthesizing this compound, the CuAAC reaction would be employed to construct the 1H-1,2,3-triazole ring. This can be achieved by reacting an azide with a terminal alkyne. For instance, reacting 2-azidoethanethioamide with acetylene (B1199291) would directly yield the target molecule. However, a more practical approach involves using a precursor with a more stable functional group. A common strategy is to perform the CuAAC reaction on precursors like 2-azidoacetamide (B1653368) or 2-azidoacetonitrile (B3054023) with acetylene, followed by conversion of the amide or nitrile group to the thioamide.

The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate (B8700270). mdpi.com Various copper sources and ligands can be used to optimize the reaction.

| Catalyst System | Solvent | Temperature | Reaction Time | Yield |

| CuI | t-butanol:water | Room Temp | 2h | Good |

| CuSO₄ / Sodium Ascorbate | pH 5.0 | Room Temp | - | >98% mdpi.com |

| Cu(OAc)₂ | - | - | - | High beilstein-journals.org |

This table presents typical conditions for the CuAAC reaction, which can be applied to the synthesis of triazole precursors.

Ruthenium-Catalyzed Cycloaddition Variations

While CuAAC is highly effective for generating 1,4-disubstituted 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method that selectively produces the 1,5-disubstituted regioisomer. organic-chemistry.org This regioselectivity arises from a different reaction mechanism involving a ruthenacycle intermediate.

The RuAAC reaction is tolerant of a wide range of functional groups and can be carried out under relatively mild conditions. Although less common than CuAAC for the synthesis of simple 1,4-disubstituted triazoles like the one in the target molecule, it represents a powerful tool for creating structurally diverse triazole-containing compounds. For the synthesis of a 1,5-disubstituted analog of the target compound, RuAAC would be the method of choice.

Green Chemistry and Advanced Reaction Conditions

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. Green chemistry principles have been applied to the synthesis of both triazoles and thioamides, often involving the use of alternative energy sources.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov

The synthesis of 1,2,3-triazoles via CuAAC can be dramatically accelerated using microwave heating. Reactions that might take several hours at room temperature can often be completed in a matter of minutes. researchgate.net Similarly, the conversion of nitriles to thioamides can be efficiently achieved under microwave irradiation. For example, primary thioamides can be prepared in excellent yields from nitriles by treatment with ammonium sulfide in methanol under microwave heating at 80-130°C for 15-30 minutes. thieme-connect.com The thionation of amides using Lawesson's reagent is also amenable to microwave-assisted conditions, which can significantly reduce reaction times and improve yields. nih.gov

| Reaction | Reagents | Conditions | Reaction Time | Yield |

| Nitrile to Thioamide | (NH₄)₂S, MeOH | 80-130°C, Microwave | 15-30 min | Excellent thieme-connect.com |

| Amide to Thioamide | Lawesson's Reagent | Microwave | Minutes | High nih.gov |

| CuAAC | Azide, Alkyne, Cu(I) | Microwave | Minutes | High researchgate.net |

This table showcases the efficiency of microwave-assisted synthesis for key transformations.

Ultrasound-Assisted Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

Ultrasound has been successfully employed in the synthesis of 1,2,3-triazoles via CuAAC, often leading to shorter reaction times and improved yields. nih.govfrontiersin.org The synthesis of thioamides can also be facilitated by ultrasound. For instance, the thionation of amides with phosphorus pentasulfide in anhydrous THF can be achieved in 1-2 hours at 30-40°C under ultrasonic irradiation, a significant improvement over the prolonged refluxing typically required. lookchem.comacs.org Ultrasound has also been used in the synthesis of various sulfur-containing heterocycles from thioamides. rsc.orgresearchgate.net

| Reaction | Reagents | Conditions | Reaction Time | Temperature |

| Amide to Thioamide | P₄S₁₀, THF | Ultrasound | 1-2 h | 30-40°C lookchem.comacs.org |

| CuAAC | Azide, Alkyne, Cu(I) | Ultrasound | Shorter | Room Temp |

This table highlights the benefits of ultrasound-assisted synthesis for key reaction steps.

Solvent-Free and Catalytic Systems

The synthesis of 1,2,3-triazole derivatives, including thioamide-containing structures, has increasingly moved towards more sustainable and efficient methodologies. Solvent-free and advanced catalytic systems represent a significant step in this direction, offering benefits such as reduced reaction times, lower environmental impact, and often, improved yields.

Catalytic approaches are central to modern 1,2,3-triazole synthesis, primarily through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the field by enabling high yields and exceptional regioselectivity under mild conditions. nih.govmdpi.com Various copper catalysts, including simple copper salts like CuI and well-defined copper(I) complexes, are effective. organic-chemistry.org For instance, a heterogeneous copper(I) isonitrile complex has been shown to efficiently catalyze azide-alkyne cycloadditions in water, a green solvent. organic-chemistry.org

Beyond copper, other metals have been employed to catalyze the synthesis of triazoles. nih.gov Nanocatalyst systems are gaining prominence due to their high efficiency and reusability. An innovative example is an eco-friendly Fe/Cu-embedded nanocatalyst supported on Arabic gum and iron oxide magnetic nanoparticles (Fe₃O₄ MNPs). rsc.org This system demonstrates high efficiency in water, achieving up to 95% reaction yield at room temperature, and can be easily separated and reused for multiple cycles without significant loss of activity. rsc.org Similarly, silver-zinc nanoheterostructures (Ag₂O-ZnO) have been developed as a viable copper-free bimetallic catalyst for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature, eliminating the need for external additives. rsc.org

Solvent-free, or neat, reaction conditions represent another green chemistry approach. nih.gov Microwave and ultrasonic irradiation have been used to accelerate these reactions, often leading to reduced reaction times and improved yields. For example, the synthesis of 1,2,3-triazole derivatives has been efficiently carried out using copper acetate (B1210297) and sodium ascorbate as catalysts under ultrasonic radiation. Additionally, catalyst-free methods have been developed, particularly for reactions involving electron-deficient alkenes. A simple and efficient protocol for synthesizing 1,2,3-triazole derivatives involves the catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide under mild conditions. scispace.com

Table 1: Comparison of Catalytic Systems for 1,2,3-Triazole Synthesis

| Catalyst System | Solvent | Conditions | Key Advantages | Yield (%) |

|---|---|---|---|---|

| Fe₃O₄@AG/AP-Cu(I) | Water | Room Temperature, 60 min | Eco-friendly, reusable, high efficiency | 95.0 |

| [CuBr(PPh₃)₃] | Various | Room Temperature | Low catalyst loading (<0.5 mol%), no additives | High |

| Ag₂O-ZnO | - | Room Temperature | Copper-free, reusable, no external additives | High |

| Copper Acetate / Sodium Ascorbate | - | Ultrasonic Radiation | Reduced reaction time, good yields | - |

| None | DMSO | 50-80 °C | Catalyst-free, mild conditions | Good to Excellent |

Regioselectivity Control in 1,2,3-Triazole Synthesis within Thioamide Conjugates

A critical aspect of synthesizing substituted 1,2,3-triazoles, including those conjugated with a thioamide moiety, is controlling the regioselectivity of the cycloaddition reaction. The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. nih.govresearchgate.net Uncatalyzed thermal cycloadditions typically result in a mixture of both isomers. nih.gov

The choice of metal catalyst is the most powerful tool for directing the regioselectivity of the azide-alkyne cycloaddition. mdpi.com

Copper(I) Catalysis (CuAAC): The use of copper(I) catalysts almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.commdpi.com This high regioselectivity is a hallmark of "click chemistry" and is the most common method for preparing these compounds. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. mdpi.com This directed pathway ensures the formation of the 1,4-isomer.

Ruthenium(II) Catalysis (RuAAC): In contrast, the use of ruthenium(II) catalysts, such as Cp*RuCl(PPh₃)₂, selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. mdpi.comnih.gov This complementary regioselectivity provides access to the alternative isomer, which is often difficult to obtain otherwise. mdpi.com

Beyond catalyst selection, electronic and steric factors of the reactants can also influence the regiochemical outcome, particularly in thermal or non-catalyzed reactions. organic-chemistry.org The regioselectivity can be rationalized by considering the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the preferred orientation of addition. researchgate.netsphinxsai.comresearchgate.net The atoms with the largest orbital coefficients on the interacting HOMO and LUMO will preferentially bond. sphinxsai.comresearchgate.net For dipolarophiles with electron-withdrawing groups, the interaction between the dipole-HOMO and the dipolarophile-LUMO is typically dominant. researchgate.net

In the context of synthesizing a thioamide conjugate like this compound, the specific precursor would be 2-azidoethanethioamide reacting with acetylene. To achieve the desired 1-substituted product, which corresponds to a 1,4-disubstituted pattern if the alkyne is substituted, a copper-catalyzed reaction would be the method of choice. For more complex analogs where the thioamide is attached to the alkyne partner, the same principles of regiocontrol apply.

Alternative metal-free approaches have also been developed that can provide regioselective access to multisubstituted triazoles. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO has been shown to be highly regioselective, yielding 1,4,5-trisubstituted triazoles. nih.gov

Functionalization and Derivatization Strategies of the Thioamide-Triazole Moiety

The thioamide-triazole scaffold is a versatile platform that can be modified at multiple positions to generate a library of derivatives. mdpi.com Functionalization can be achieved either by building the desired structure from appropriately substituted precursors or by post-synthetic modification of the core moiety.

The ethanethioamide portion of the molecule offers several sites for modification. The primary strategies involve altering the carbon chain or substituting the hydrogens on the thioamide nitrogen.

N-Substitution: The thioamide NH₂ group can be substituted to create secondary or tertiary thioamides. This is typically achieved by starting with a substituted amine in the synthesis of the thioamide precursor. For example, reacting an acid chloride or ester with a secondary amine (R₂NH) followed by thionation would yield an N,N-disubstituted thioamide. These precursors can then be used in the triazole-forming reaction. Syntheses of various N-substituted amides and related structures are well-documented, providing pathways that can be adapted for thioamides. mdpi.commdpi.com

Chain Elongation/Branching: The ethylene (B1197577) linker can be modified. Using different azido-thioamide precursors, such as 3-azidopropanethioamide or 2-azido-2-methylpropanethioamide, would lead to analogs with longer or branched chains connecting the triazole and thioamide groups.

S-Alkylation: The sulfur atom of the thioamide group is nucleophilic and can be alkylated to form thioimidate esters. This reaction is a common transformation for thioamides and can be used to introduce a variety of functional groups. figshare.com

The 1,2,3-triazole ring itself can be functionalized, typically at the 4- and 5-positions. The nature of these substituents can significantly influence the electronic properties and aromatic character of the ring. nih.gov

Introduction of Substituents: The most straightforward method to introduce substituents at the C4 and/or C5 positions is through the choice of a substituted alkyne in the Huisgen cycloaddition reaction. organic-chemistry.orgfrontiersin.org For example, reacting 2-azidoethanethioamide with a terminal alkyne (R-C≡CH) under CuAAC conditions will yield a 4-substituted-1,2,3-triazole derivative. Using a disubstituted alkyne (R-C≡C-R') can lead to 4,5-disubstituted triazoles. frontiersin.org A wide variety of functional groups, including aryl, alkyl, and heteroaryl moieties, can be introduced using this method. mdpi.comnih.gov

Substituent Effects: The electronic nature of substituents on the triazole ring affects its properties. Electron-withdrawing groups, for instance, can decrease the electron density of the ring and influence the acidity of the remaining C-H proton. nih.gov These substituents can also serve as handles for further chemical transformations. For example, a trifluoroacetyl group at the C4 position has been shown to activate the ring system, facilitating subsequent reactions. nih.gov The presence of bulky substituents at the C5 position can sterically hinder the N1 and N3 positions, influencing the regioselectivity of subsequent reactions like N-alkylation. nih.gov

Table 2: Strategies for Introducing Substituents on the 1,2,3-Triazole Ring

| Position | Synthetic Strategy | Precursors | Typical Catalyst |

|---|---|---|---|

| C4 | CuAAC with terminal alkyne | Organic azide, R-C≡CH | Copper(I) |

| C5 | RuAAC with terminal alkyne | Organic azide, R-C≡CH | Ruthenium(II) |

| C4, C5 | Cycloaddition with internal alkyne | Organic azide, R-C≡C-R' | Copper(I) or Thermal |

| N2 | Post-synthetic N-arylation | NH-triazole, Aryl halide | - |

| N2 | Post-synthetic N-arylation (Chan-Lam) | NH-triazole, Boronic acid | Copper(II) acetate |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound This compound pertaining to single crystal X-ray diffraction and detailed Nuclear Magnetic Resonance (NMR) spectroscopy are not available in the reviewed sources.

The user's request for a thorough and scientifically accurate article based on a detailed outline requires specific research findings, such as crystallographic data (bond lengths, angles, and intermolecular interactions) and NMR spectral assignments (chemical shifts and coupling constants) for this exact molecule. Without published experimental results from these analytical techniques, it is not possible to generate the content for the requested sections and subsections while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound.

Academic and research articles on related but structurally distinct triazole derivatives do exist, often including the types of analysis requested. For instance, studies on substituted 2-(1H-1,2,3-triazol-1-yl) acetamides and other thioacetamide-triazoles have been published, and these papers frequently include detailed crystallographic and NMR characterization. wustl.edunih.govnih.govnih.gov However, the user's instructions explicitly forbid the inclusion of information, examples, or discussions that fall outside the scope of the single, specific compound .

Therefore, until such research is published, a detailed article on the advanced spectroscopic and structural characterization of This compound as per the provided outline cannot be accurately constructed.

Advanced Spectroscopic and Structural Characterization of 2 1h 1,2,3 Triazol 1 Yl Ethanethioamide Compounds

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Confirmation:The confirmation of the molecular formula and the elucidation of fragmentation pathways are based on the analysis of mass spectrometry data. This involves identifying the molecular ion peak to confirm the compound's mass and analyzing the fragment ions to propose a plausible fragmentation pattern under specific ionization conditions. A detailed description and a data table of the observed fragments and their relative abundances cannot be generated without access to the actual mass spectrum of 2-(1H-1,2,3-triazol-1-yl)ethanethioamide.

Therefore, due to the absence of specific research and data on "this compound," the creation of the requested article is not feasible while adhering to the strict requirements for accuracy and data-driven content.

Computational and Theoretical Chemistry Studies of 2 1h 1,2,3 Triazol 1 Yl Ethanethioamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 2-(1H-1,2,3-triazol-1-yl)ethanethioamide, DFT calculations would be foundational to understanding its reactivity, stability, and spectroscopic properties. Such studies typically employ a functional, like B3LYP, and a basis set (e.g., 6-31G* or higher) to solve for the electron density and derive the molecule's energetic and electronic properties nih.gov.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties schrodinger.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized irjweb.com. For related N-substituted triazole derivatives, DFT calculations have determined HOMO-LUMO energy gaps to be in the range of 4.6 to 5.7 eV nih.gov. A dedicated study on this compound would precisely calculate these values and map the electron density distribution of its HOMO and LUMO orbitals.

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: The values below are illustrative examples based on related compounds and are not the actual calculated values for this compound.)

| Descriptor | Formula | Typical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential mdpi.com. This tool is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates.

Typically, red or yellow colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack mdpi.com. For this compound, one would expect negative potential to be concentrated around the nitrogen atoms of the triazole ring and the sulfur atom of the thioamide group, highlighting these as potential sites for hydrogen bonding or coordination researchgate.net.

Geometric Optimization and Conformer Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometric optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process provides precise data on bond lengths, bond angles, and dihedral angles.

Many molecules, including this compound, can exist in multiple spatial arrangements, or conformers, due to rotation around single bonds. Conformer analysis involves systematically exploring these different arrangements to identify all stable conformers and their relative energies. Studies on similar bi-heterocyclic systems have used DFT to scan the potential energy surface by rotating key dihedral angles to locate energy minima and transition states biosynth.com. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. An MD simulation would model this compound in a simulated environment, such as in a solvent like water, to observe its dynamic behavior. These simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of its interactions with other molecules, like a biological target nih.gov. This approach is particularly useful for understanding how a ligand might bind to a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Studies (focusing on structural descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. To build a QSAR model, various molecular properties, known as descriptors, are calculated for each compound. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

By correlating these descriptors with experimentally determined activity (e.g., inhibitory concentration), a mathematical model is developed that can predict the activity of new, unsynthesized compounds nih.gov. For a series of triazole-thioamide compounds, a QSAR study would help identify which structural features are most important for a specific biological effect, thereby guiding the design of more potent analogues.

Predictive Modeling for Designing Novel Triazole-Thioamide Architectures

The insights gained from DFT, MD, and QSAR studies can be integrated into predictive models for the rational design of new molecules. By understanding the key structural features required for activity and stability, researchers can computationally design novel triazole-thioamide architectures with potentially enhanced properties researchgate.net. For example, if QSAR studies indicate that a higher dipole moment and a smaller HOMO-LUMO gap are correlated with better activity, new derivatives can be designed in silico to meet these criteria before undertaking their chemical synthesis, saving significant time and resources.

Coordination Chemistry and Metal Complexation with 2 1h 1,2,3 Triazol 1 Yl Ethanethioamide Ligands

Catalytic Applications of Triazole-Thioamide Metal ComplexesInformation not available in the scientific literature.

Mechanism and Efficiency in Organic Transformations (e.g., Transfer Hydrogenation)Information not available in the scientific literature.

A table of mentioned compounds cannot be generated as no specific compounds related to the coordination chemistry of "2-(1H-1,2,3-triazol-1-yl)ethanethioamide" were discussed.

Recyclability and Stability of Catalytic Systems

The recyclability and stability of catalysts are critical factors for their practical and industrial applications. While specific data for catalysts based on the this compound ligand is not available, the broader families of 1,2,3-triazole and thioamide-containing catalysts have demonstrated promising results in terms of reusability and stability.

Heterogeneous catalysts, in particular, offer significant advantages in terms of recyclability. For instance, a copper-zinc catalyst supported on an alumina-titania matrix has been shown to be an efficient and recyclable system for the synthesis of 1,2,4-triazole (B32235) derivatives. This catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity. Similarly, palladium-metalated porous organic polymers have been developed as recyclable catalysts for the synthesis of thiazoles from thiobenzamides, demonstrating no obvious aggregation or loss of catalytic activity after ten reaction cycles. nih.gov

In the realm of homogeneous catalysis, an iridium complex has been reported for the synthesis of 1,2,3-triazoles and was successfully recycled four times with only a minor decrease in reaction yield. mdpi.com This highlights the potential for developing stable and reusable catalytic systems based on triazole-containing ligands. The stability of such complexes is often attributed to the strong coordination bonds formed between the metal center and the nitrogen atoms of the triazole ring. scielo.org.mx

The following table summarizes the recyclability of some catalytic systems containing 1,2,3-triazole or thioamide moieties, which can serve as a reference for the potential performance of catalysts derived from this compound.

| Catalyst System | Application | Number of Cycles | Final Yield/Activity |

| Iridium Complex | Synthesis of 1,4-disubstituted 1,2,3-triazoles | 4 | ~65% |

| Copper-Zinc on Al2O3-TiO2 | Synthesis of 1,2,4-triazole derivatives | Multiple | No significant loss in activity |

| Palladium-POP | Synthesis of thiazoles from thiobenzamides | 10 | No obvious loss of activity |

This table presents data from research on related catalytic systems to infer the potential recyclability of catalysts based on this compound.

Exploration of Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The unique structural features of the 1,2,3-triazole ring make it a valuable component in the field of supramolecular chemistry and for the construction of Metal-Organic Frameworks (MOFs). The nitrogen-rich triazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, which are fundamental to the design of supramolecular assemblies. nih.gov

The versatility of the 1,2,3-triazole moiety has been exploited in the development of macrocycles for anion recognition and as components of mechanically interlocked molecules like catenanes and rotaxanes. nih.gov These applications stem from the ability of the triazole C-H bond to act as a hydrogen bond donor, a property that can be enhanced by N-alkylation to form triazolium salts. nih.gov

In the context of MOFs, 1,2,3-triazole-based ligands have been utilized as linkers to construct porous frameworks with tailored properties. rsc.orgresearchgate.net These MOFs have shown potential in various applications, including gas storage and separation. For example, a pillared MOF incorporating 1,2,3-triazole moieties, MTAF-3, demonstrated a significant enhancement in CO2 uptake capacity compared to its parent framework, MOF-508. rsc.orgresearchgate.net This improvement is attributed to the favorable interactions between CO2 and the triazole-functionalized pores.

Linker engineering in MOFs using thioamide-containing ligands has also been explored. For instance, UiO-68 type MOFs have been functionalized with benzothiadiazole-based dicarboxylic acids for photocatalytic thioamide cyclization. rsc.org This demonstrates the potential of incorporating thioamide functionalities into MOF structures to achieve specific catalytic activities.

The table below presents data on the CO2 uptake of a triazole-containing MOF, illustrating the impact of incorporating this functional group.

| Metal-Organic Framework | CO2 Uptake (cm³/g) at 273 K and 1 atm |

| MOF-508 | 28.3 |

| MTAF-3 (with triazole) | 86.2 |

This table highlights the enhanced CO2 uptake of a MOF functionalized with 1,2,3-triazole moieties. rsc.orgresearchgate.net

While specific studies on MOFs constructed from this compound are yet to be reported, the combination of a versatile triazole linker and a coordinating thioamide group suggests that this ligand could be a promising candidate for the design of novel MOFs with interesting catalytic, sensing, or sorption properties.

Advanced Applications of 2 1h 1,2,3 Triazol 1 Yl Ethanethioamide Derivatives Excluding Clinical Aspects

Applications in Materials Science

The incorporation of 2-(1H-1,2,3-triazol-1-yl)ethanethioamide derivatives into materials science is driven by the inherent properties of the 1,2,3-triazole ring, such as its high polarity, stability, and ability to engage in hydrogen bonding and coordination with metal ions.

Integration into Functional Polymers and Coatings

Derivatives of this compound are being explored for their potential to be integrated into functional polymers and coatings, imparting novel or enhanced properties to the bulk material. The 1,2,3-triazole moiety is a key component in this regard, often synthesized via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and specific incorporation into polymer backbones or as pendant groups. researchgate.netmdpi.com

The presence of the triazole ring can enhance properties such as thermal stability, charge transport, and light absorption, making these polymers suitable for applications in photovoltaics and other electronic devices. researchgate.net Furthermore, the anti-fouling and anti-microbial nature of the triazole ring makes these polymers valuable for developing high-performance coatings. researchgate.netrsc.org The thioamide group, with its sulfur atom, can also contribute to the polymer's functionality, for instance, by providing a site for metal nanoparticle coordination or by influencing the material's optical properties.

The synthesis of dense 1,2,3-triazole polymers is a promising area of research, with these materials showing potential as new functional polymers. mdpi.com The ability to create polymers with a high density of triazole units, potentially derived from monomers related to this compound, opens up possibilities for materials with tailored properties.

| Polymer/Coating Application | Key Functional Moiety | Resulting Properties | Potential Use |

| Functional Polymers | 1,2,3-Triazole | Enhanced thermal stability, charge transport | Photovoltaics, Organic Electronics |

| High-Performance Coatings | 1,2,3-Triazole | Anti-microbial, Anti-fouling | Marine coatings, Medical devices |

| Hybrid Nanocomposites | Thioamide and Triazole | Metal nanoparticle coordination | Catalysis, Sensing |

| Biodegradable Polymers | 1,2,3-Triazole Linker | Controlled degradation | Drug delivery, Environmental applications |

Development of Sensing Materials

The structural features of this compound derivatives make them excellent candidates for the development of chemosensors. nanobioletters.com The triazole ring and the thioamide group can act as selective binding sites for a variety of analytes, including metal cations and anions. nanobioletters.com Upon binding, a detectable change in the molecule's physical properties, such as color or fluorescence, can be observed. sci-hub.se

For example, triazole-containing compounds have been shown to be highly selective for Fe²⁺ ions, with the C-H hydrogen of the triazole ring interacting with the metal ion. nanobioletters.com The nitrogen atoms of the triazole ring, along with the sulfur and nitrogen atoms of the thioamide group, can create a coordination environment that is highly specific for certain metal ions. This has led to the development of sensors with very low detection limits. nanobioletters.com

The versatility of the "click" reaction allows for the straightforward attachment of various signaling units (chromophores or fluorophores) to the triazole core, enabling the design of sensors for a wide range of target molecules. sci-hub.se Research has demonstrated the effectiveness of triazole-based sensors for detecting ions such as chromium, ammonia, and mercury, with detection limits in the parts-per-million to nanomolar range. nanobioletters.com

| Analyte | Sensing Mechanism | Reported Detection Limit |

| Chromium (Cr³⁺) and Ammonia (NH₃) | Coordination with triazole and hydrazone moieties | 0-20 ppm |

| Iron (Fe²⁺) | Interaction with the C-H hydrogen of the triazole ring | 8.95 ppb |

| Mercury (Hg²⁺) | Coordination with triazole and amino acid units | 610 nM |

| Europium (Eu³⁺) | Coordination with triazole-functionalized gold nanoparticles | 4.30 µM |

Role in Chemical Biology as Probes and Tools

In the realm of chemical biology, derivatives of this compound serve as valuable molecular probes and tools for studying biological systems, without having a direct therapeutic purpose.

Bioisosteric Replacement Strategies in Molecular Design

One of the most significant applications of the 1,2,3-triazole moiety in molecular design is its use as a bioisostere for the amide bond. nih.govchemrxiv.orgresearchgate.net Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.

The 1,4-disubstituted 1,2,3-triazole ring, which can be readily synthesized from derivatives of this compound, is an excellent mimic of the trans-amide bond. nih.gov This is due to the similar size, planarity, and dipole moment of the two groups. researchgate.net Replacing an amide bond with a triazole ring can offer several advantages, including increased metabolic stability, as the triazole is resistant to hydrolysis by amidases. chemrxiv.org

This strategy has been successfully employed in the design of various molecular probes and research compounds. For instance, replacing an amide linker with a 1,2,3-triazole in dopamine (B1211576) D4 receptor ligands led to compounds with improved metabolic stability and brain penetration, making them better tools for studying D4R signaling in rodent models. chemrxiv.org The triazole ring can also introduce favorable interactions with biological targets, leading to enhanced potency and selectivity. nih.gov

Derivatization Reagents for Analytical Techniques (e.g., HPLC, UHPLC-HRMS/MS)

The reactive nature of the thioamide group in this compound derivatives suggests their potential use as derivatization reagents in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS). Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of analytes that lack a suitable chromophore or are not easily ionizable. nih.govnih.gov

While direct evidence for the use of this compound itself as a derivatization reagent is not prominent, related compounds with reactive thiol or amine-reactive groups are widely used. For example, maleimide-based reagents are used to derivatize thiols for UHPLC-HRMS analysis. frontiersin.org The thioamide group could potentially be modified to create a reactive handle for conjugation to analytes.

Furthermore, the triazole ring can serve as a fixed charge carrier, enhancing the ionization efficiency of the derivatized analyte in mass spectrometry. nih.gov The development of new derivatization reagents is an active area of research, and the unique combination of a triazole and a thioamide in this class of compounds makes them interesting candidates for future development in this area. grafiati.com

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Beyond their direct applications, derivatives of this compound are valuable and versatile building blocks for the synthesis of more complex organic molecules, particularly heterocyclic compounds. mdpi.comorientjchem.org The thioamide functionality is a key reactive handle that can participate in a variety of cyclization and condensation reactions.

For example, thioamides can react with α-haloketones or similar electrophiles to form thiazole (B1198619) rings, a common structural motif in many biologically active compounds and functional materials. mdpi.com Reactions of pyrazolin-N-thioamides, which are structurally related to the title compound, with various ketones have been shown to produce novel thiazole derivatives in high yields. mdpi.com

The triazole ring, being relatively stable, can be carried through multi-step synthetic sequences, ultimately becoming an integral part of the final complex molecule. The ability to pre-form the triazole ring and then elaborate the thioamide-containing side chain provides a modular and efficient approach to the synthesis of diverse molecular architectures. This makes this compound and its derivatives attractive starting materials for medicinal chemistry programs and for the synthesis of novel materials. mdpi.comresearchgate.net

Construction of Fused Heterocyclic Systems

There is no available research that specifically employs this compound derivatives for the construction of fused heterocyclic systems. General methodologies for the synthesis of fused 1,2,3-triazoles often involve intramolecular cyclization of appropriately functionalized triazole precursors. For instance, palladium-catalyzed intramolecular C-H arylation or Heck reactions of substituted iodotriazoles are known methods for creating fused systems. However, the direct participation of a 1-ethanethioamide substituent in such cyclizations to form fused structures with the triazole ring is not described in the literature.

The inherent reactivity of the thioamide group could, in principle, be exploited for the synthesis of fused heterocycles. For example, the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a classic method for constructing thiazole rings. A hypothetical application could involve a derivative of this compound where a reactive partner is tethered to the triazole ring, enabling an intramolecular cyclization. Without experimental evidence, any proposed reaction schemes or outcomes would be purely speculative.

Scaffolds for Diversity-Oriented Synthesis (DOS)

The use of this compound as a scaffold in Diversity-Oriented Synthesis (DOS) has not been reported in the scientific literature. DOS aims to generate libraries of structurally diverse small molecules for high-throughput screening. Triazole-containing compounds are frequently used in DOS due to the reliability of their formation via click chemistry, which allows for the easy introduction of various substituents.

A DOS strategy could potentially utilize the this compound core by modifying both the triazole ring (for example, at the 4- and 5-positions) and the thioamide group. The thioamide itself could be a handle for further chemical transformations, leading to a variety of heterocyclic structures. However, as no such studies have been published, it is not possible to provide details on synthetic pathways, the diversity of the resulting compound libraries, or their applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1H-1,2,3-triazol-1-yl)ethanethioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Start with an azide precursor (e.g., 2-azidoethanethioamide) and a terminal alkyne. Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMF/H₂O) at room temperature. Optimize reaction time (typically 12–24 hrs) and monitor progress via TLC or LC-MS. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradients). For regioselectivity, ensure strict exclusion of Ru catalysts to avoid 1,5-triazole isomers .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- X-ray crystallography : Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to resolve bond lengths and angles, critical for confirming triazole and thioamide geometries .

- NMR spectroscopy : Analyze ¹H/¹³C NMR for diagnostic triazole proton signals (δ 7.5–8.5 ppm) and thioamide C=S resonance (δ ~200 ppm in ¹³C).

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .

Q. What functional groups dominate the compound’s reactivity, and how do they influence biological activity?

- Methodological Answer : The 1,2,3-triazole ring participates in hydrogen bonding and π-π stacking, enhancing solubility and target binding. The thioamide group (C=S) exhibits distinct electronic effects compared to amides (C=O), increasing resistance to enzymatic hydrolysis. To study bioactivity, design assays comparing thioamide vs. amide analogs in antimicrobial or enzyme inhibition studies (e.g., MIC assays, fluorescence quenching) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic vs. static structural features. For example:

- Dynamic disorder in crystals : Use SHELXL’s “PART” command to model alternative conformations .

- Solvent-dependent NMR shifts : Perform variable-temperature NMR to assess conformational exchange. Cross-validate with DFT calculations (e.g., Gaussian09) to simulate spectra under different solvent conditions .

Q. What strategies are effective for regioselective synthesis of 1,4-disubstituted triazoles in complex systems?

- Methodological Answer : To ensure 1,4-regiochemistry:

- Catalyst selection : Use Cu(I) exclusively (e.g., CuBr(PPh₃)₃) to avoid Ru-catalyzed 1,5-products.

- Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., CF₃) on azides to accelerate cycloaddition. For steric hindrance, employ bulky alkynes (e.g., tert-butyl acetylene) to direct regiochemistry .

Q. How can computational methods predict the compound’s reactivity with biomolecular targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the thioamide’s partial charges using AM1-BCC in OpenEye tools.

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Compare with amide analogs to quantify C=S vs. C=O effects on binding free energy (MM-PBSA analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.